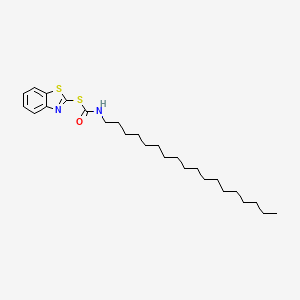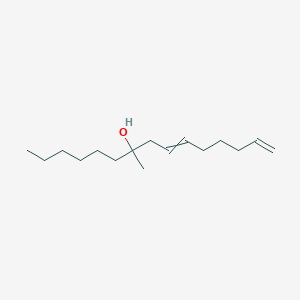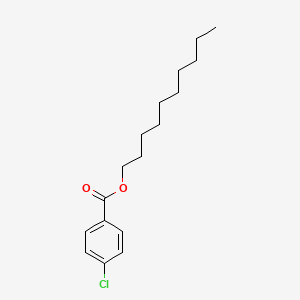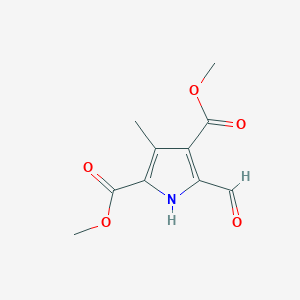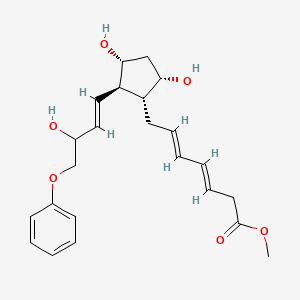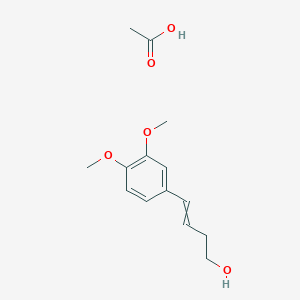
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a but-3-en-1-ol moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of formaldehyde in the presence of an acid catalyst to yield an isochromanone intermediate, which can then be further processed to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as crystallization and distillation are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is achieved through the suppression of enzymes involved in the prostaglandin synthesis pathway, leading to reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with a methyl ester group instead of the but-3-en-1-ol moiety.
4-(3,4-Dimethoxyphenyl)butyric acid: Similar structure but with a butyric acid group instead of the but-3-en-1-ol moiety.
Uniqueness
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
69768-98-5 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2;1-2(3)4/h3,5-7,9,13H,4,8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
IKYYFSBLSBQEAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=C(C=C(C=C1)C=CCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


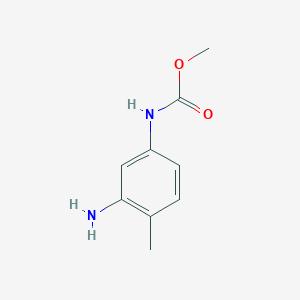

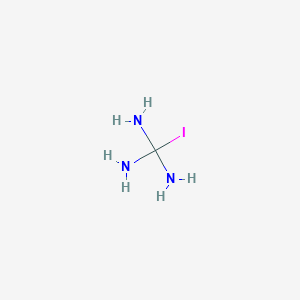
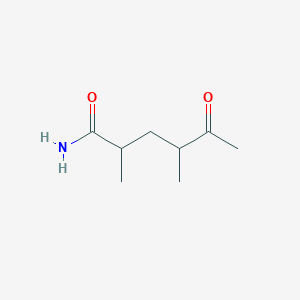
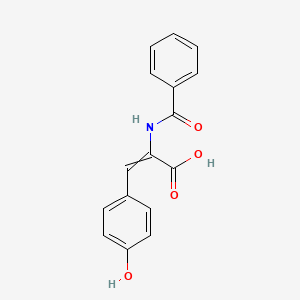
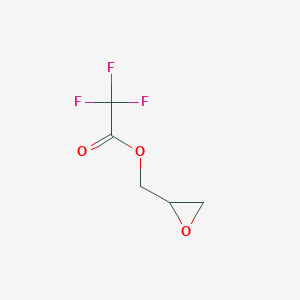
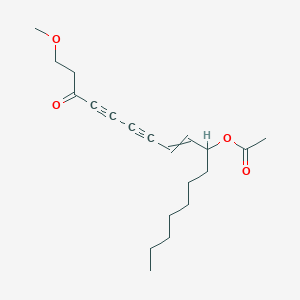
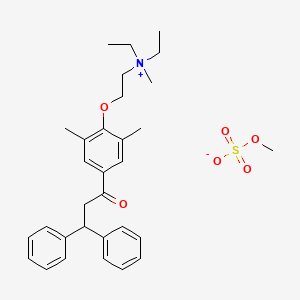
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
